3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide
CAS No.: 2034423-58-8
VCID: VC6175703
Molecular Formula: C18H22N2O5S
Molecular Weight: 378.44
* For research use only. Not for human or veterinary use.

Description |
3,4-Dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is a complex organic compound featuring a benzenesulfonamide moiety, methoxy groups, and an azetidine ring. This compound is of interest in scientific research due to its unique structure and potential biological activity, particularly in medicinal chemistry. The presence of the sulfonamide group contributes to its biological activity, while the methoxy groups enhance its solubility and possibly influence its interaction with biological targets. Synthesis and PreparationWhile specific synthesis details for 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide are not widely documented, compounds with similar structures often involve multi-step reactions. These may include the formation of the azetidine ring, attachment of the methoxy groups, and finally, the incorporation of the benzenesulfonamide moiety through sulfonylation reactions. Biological Activity and Potential ApplicationsSulfonamide-based compounds are known for their diverse biological activities, including antimicrobial, anticancer, and antiviral properties. Although specific biological activity data for 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide is limited, its structural features suggest potential applications in medicinal chemistry, particularly in drug discovery and development. Research Findings and DataWhile detailed research findings specific to this compound are scarce, studies on similar sulfonamide compounds highlight their potential in various therapeutic areas: |
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CAS No. | 2034423-58-8 |
Product Name | 3,4-dimethoxy-N-(4-(3-methoxyazetidin-1-yl)phenyl)benzenesulfonamide |
Molecular Formula | C18H22N2O5S |
Molecular Weight | 378.44 |
IUPAC Name | 3,4-dimethoxy-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzenesulfonamide |
Standard InChI | InChI=1S/C18H22N2O5S/c1-23-15-11-20(12-15)14-6-4-13(5-7-14)19-26(21,22)16-8-9-17(24-2)18(10-16)25-3/h4-10,15,19H,11-12H2,1-3H3 |
Standard InChIKey | KZWPNZHNXSMQCG-UHFFFAOYSA-N |
SMILES | COC1CN(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)OC |
Solubility | not available |
PubChem Compound | 119099879 |
Last Modified | Aug 18 2023 |
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